1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Scale-up Synthesis
This compound is a key building block in the synthesis of various biologically active compounds and materials containing cyclobutane ring systems labeled with deuterium atoms. It plays a significant role in continuous photo flow synthesis, offering high deuterium content and applications in quantitative mass spectrometry analyses for nonclinical and clinical pharmacokinetic studies (Yamashita et al., 2019).
Stereoisomer Synthesis
It is used in synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening the procedures for creating these unnatural amino acids. This allows for exploration in structural studies and potential applications in peptide-based drug discovery (Bakonyi et al., 2013).
Catalytic Applications
This chemical is effective in the N-tert-butoxycarbonylation of amines, a crucial reaction in synthesizing amino acid derivatives. It's used with H3PW12O40, an efficient and environmentally benign catalyst, for producing N-Boc derivatives, which are vital in peptide synthesis (Heydari et al., 2007).
Material Sciences and Chemistry
Synthesis of Heterocyclic Amino Acids
It's involved in the creation of functionalized heterocyclic amino acids like methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. These novel compounds have applications in advanced chemical syntheses and potential uses in pharmaceutical research (Dzedulionytė et al., 2021).
Organometallic Chemistry
This compound is part of the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These are used in creating organometallic analogues of antibiotic structures like platensimycin, highlighting its role in developing new medicinal compounds (Patra et al., 2012).
Polymer Chemistry
It is integral in synthesizing amino acid-derived poly(methylpropargyl ester)s. These polymers exhibit one-handed helical structures and are studied for their chiroptical properties, indicating potential applications in material science and nanotechnology (Qu et al., 2009).
Mechanism of Action
Target of Action
The primary target of the compound “1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid” is amines . The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The compound interacts with its targets (amines) through a process known as protection and deprotection . The Boc group is added to the amine, protecting it during the synthesis process . The Boc group can then be removed under certain conditions, such as with strong acids like trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Biochemical Pathways
The compound affects the biochemical pathways involved in organic synthesis . By protecting amines during the synthesis process, it allows for the selective formation of bonds, thereby influencing the outcome of the synthesis . The exact downstream effects would depend on the specific synthesis process being undertaken.
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This allows for the selective formation of bonds, thereby influencing the outcome of the synthesis . The removal of the Boc group then allows the amine to participate in subsequent reactions .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the addition of the Boc group to amines can occur under aqueous conditions . The removal of the Boc group can be accomplished with strong acids , and the efficiency of this process can be influenced by factors such as temperature . Furthermore, the compound’s stability may be affected by factors such as exposure to air and heat .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-11(6-7,8(13)14)12-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNYOGGJJJOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.